1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of nitro, bromo, or chloro derivatives.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(3,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine
- 1-[(2,4-Dichlorophenyl)methyl]-4-(4-methylphenyl)piperazine
- 1-[(2,4-Dichlorophenyl)methyl]-4-(3-methylphenyl)piperazine
Comparison: Compared to its similar compounds, 1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to its specific substitution pattern on the aromatic ringsFor example, the position of the methyl group can affect the compound’s ability to interact with biological targets, leading to differences in its pharmacological properties .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-16(19)12-17(15)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZJAFVNVFPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967129 |
Source
|
Record name | 1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-61-4 |
Source
|
Record name | 1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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